![molecular formula C25H32N4O5S3 B2739676 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 865176-28-9](/img/structure/B2739676.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H32N4O5S3 and its molecular weight is 564.73. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and spectroscopic characterization of sulfonamide derivatives, including Schiff bases and their potential as enzyme inhibitors or for their antibacterial and antifungal properties. For instance, Alyar et al. (2019) discussed the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, examining their enzyme inhibition capabilities through spectrophotometric assays and molecular docking studies (Alyar et al., 2019). Similarly, Priya et al. (2006) synthesized a new class of benzamide derivatives bearing different bioactive moieties, evaluating their antimicrobial efficacy through spectral and elemental analysis (Priya et al., 2006).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer Activity
Yılmaz et al. (2015) focused on the synthesis of indapamide derivatives, demonstrating significant proapoptotic activity on melanoma cell lines and suggesting potential as anticancer agents. Their study also included the evaluation of these compounds as inhibitors for various human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Antibacterial and Antifungal Activities
Research by Ikpa et al. (2020) synthesized benzothiazole derivatives of sulphonamides, aiming to couple sulphonamide and benzothiazole structures to potentially enhance antibacterial properties. Their antibacterial screening indicated significant activities against various bacterial strains (Ikpa et al., 2020).
Computational Studies and Drug Design
A theoretical investigation by Fahim and Ismael (2021) evaluated the antimalarial activity of sulfonamide derivatives against COVID-19, utilizing computational calculations and molecular docking studies. This study aimed at designing more effective drugs for both malaria and potential COVID-19 treatments (Fahim & Ismael, 2021).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5S3/c1-6-13-29-22-12-11-21(36(26,31)32)14-23(22)35-25(29)27-24(30)19-7-9-20(10-8-19)37(33,34)28(15-17(2)3)16-18(4)5/h6-12,14,17-18H,1,13,15-16H2,2-5H3,(H2,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZGQSJIKDFEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

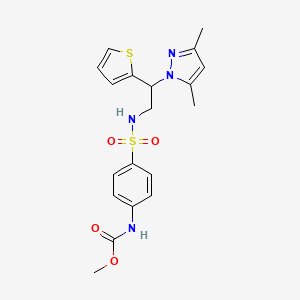

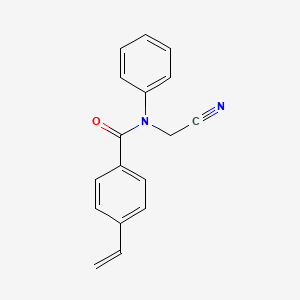
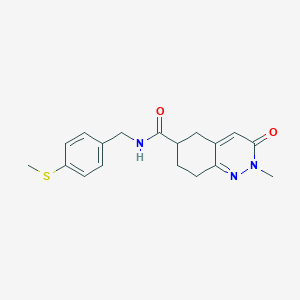
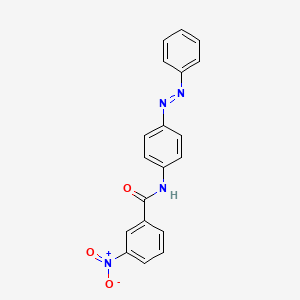
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)
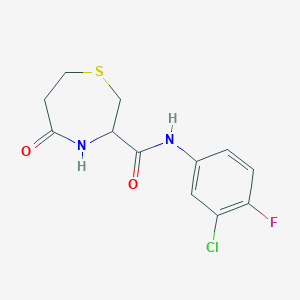
![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
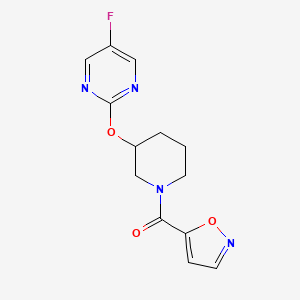
![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)